Dicresulene (diammonium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicresulene (diammonium) involves the reaction of 5,5’-methylenebis(2-hydroxy-4-methylbenzenesulfonic acid) with ammonium hydroxide . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of Dicresulene (diammonium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicresulene (diammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Dicresulene (diammonium) can lead to the formation of sulfonic acid derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Dicresulene (diammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating infections and other medical conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dicresulene (diammonium) involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound also exhibits antiviral activity by inhibiting viral replication through interaction with viral enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Policresulen: An organic acid with hemostatic, antimicrobial, and antiviral activities.
5,5’-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid): A precursor in the synthesis of Dicresulene (diammonium).
Uniqueness
Dicresulene (diammonium) is unique due to its specific chemical structure and properties, which contribute to its effectiveness as an antimicrobial and antiviral agent . Its ability to disrupt microbial cell membranes and inhibit viral replication sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H22N2O8S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
azane;2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H16O8S2.2H3N/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);2*1H3 |
InChI Key |
FTHAIXYFNGWZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O.N.N |
Origin of Product |
United States |
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